

Safe Disposal of Radon-220: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

Authoritative, procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of **Radon-220** and its decay products. This document outlines essential safety protocols and operational plans to ensure regulatory compliance and personnel safety in a laboratory setting.

Radon-220, also known as Thoron, is a naturally occurring radioactive gas with a very short half-life. While its rapid decay simplifies some aspects of its disposal, proper procedures are critical to manage its radioactive decay products, chiefly Lead-212, and to ensure a safe laboratory environment. The primary disposal method for short-lived radionuclides like **Radon-220** is "Decay-in-Storage" (DIS), a process sanctioned by regulatory bodies such as the U.S. Nuclear Regulatory Commission (NRC).^{[1][2]} This guide provides a step-by-step protocol for the safe disposal of **Radon-220** sources commonly used in research settings.

Core Safety Principles and Regulations

The fundamental principle for managing **Radon-220** waste is to allow it to decay to negligible levels of radioactivity in a safe, secure, and shielded location. The NRC permits the disposal of radioactive waste with half-lives of 120 days or less via DIS.^[2] Once the waste's radioactivity is indistinguishable from natural background radiation, it can be disposed of as non-radioactive waste, provided all radiation symbols are removed or defaced.^{[1][2]}

Key regulatory concepts to adhere to include:

- ALARA (As Low As Reasonably Achievable): All radiation doses to personnel must be kept as low as reasonably achievable.[2]
- Segregation: Waste must be segregated by radionuclide to the greatest extent possible to facilitate proper decay timing and management.[1][2]
- Security: Radioactive material in storage must be secured against unauthorized access or removal.[2]

Quantitative Data Summary

The physical properties of **Radon-220** and its key decay products are crucial for understanding the disposal timeline and the nature of the radiation hazard.

Radionuclide	Symbol	Half-Life	Primary Emissions
Radon-220 (Thoron)	Rn-220	55.6 seconds	Alpha
Polonium-216	Po-216	0.145 seconds	Alpha
Lead-212	Pb-212	10.6 hours	Beta, Gamma
Bismuth-212	Bi-212	60.6 minutes	Alpha, Beta, Gamma
Thallium-208	Tl-208	3.05 minutes	Beta, Gamma
Polonium-212	Po-212	0.3 microseconds	Alpha
Lead-208	Pb-208	Stable	None

Data compiled from various radionuclide reference sources.

Experimental Protocols: Decay-in-Storage (DIS) for Radon-220

This protocol details the step-by-step methodology for the safe disposal of a **Radon-220** source (e.g., a Thoron generator) and its associated apparatus.

Objective:

To safely manage and dispose of a **Radon-220** source by allowing for its complete radioactive decay and the decay of its progeny to background levels in a controlled laboratory setting.

Materials:

- **Radon-220** source and any connected apparatus (e.g., tubing, flasks).
- Shielding materials (e.g., lead bricks) appropriate for the gamma emissions of Lead-212.
- Calibrated radiation survey meter (e.g., Geiger-Müller counter) sensitive to beta and gamma radiation.
- Personal Protective Equipment (PPE): lab coat, safety glasses, disposable gloves.
- Radioactive waste log sheet.
- "Caution - Radioactive Material" labels and tape.
- Secure, designated radioactive waste storage area.

Procedure:

Step 1: Preparation for Decay-in-Storage

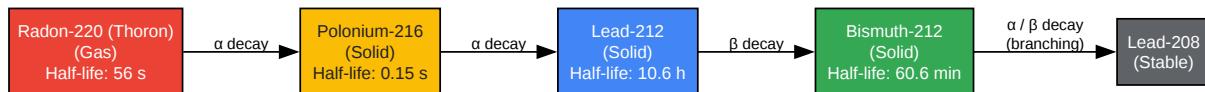
- Isolate the Source: Cease the active use of the **Radon-220** generator or source.
- Containment: Ensure the source and any potentially contaminated apparatus are in a sealed, contained system to prevent the escape of any residual **Radon-220** gas and its solid decay products. For a Thoron generator, this typically means ensuring all ports are securely capped.
- Labeling: Attach a fully completed radioactive waste tag to the container or apparatus. The tag must include:
 - Radionuclide(s): "**Radon-220** and decay products (primarily Lead-212)".
 - Date the container was sealed for decay ("Date Placed in Storage").
 - Name of the responsible researcher.

- Initial activity estimate (if known).

Step 2: Secure Storage and Decay Period

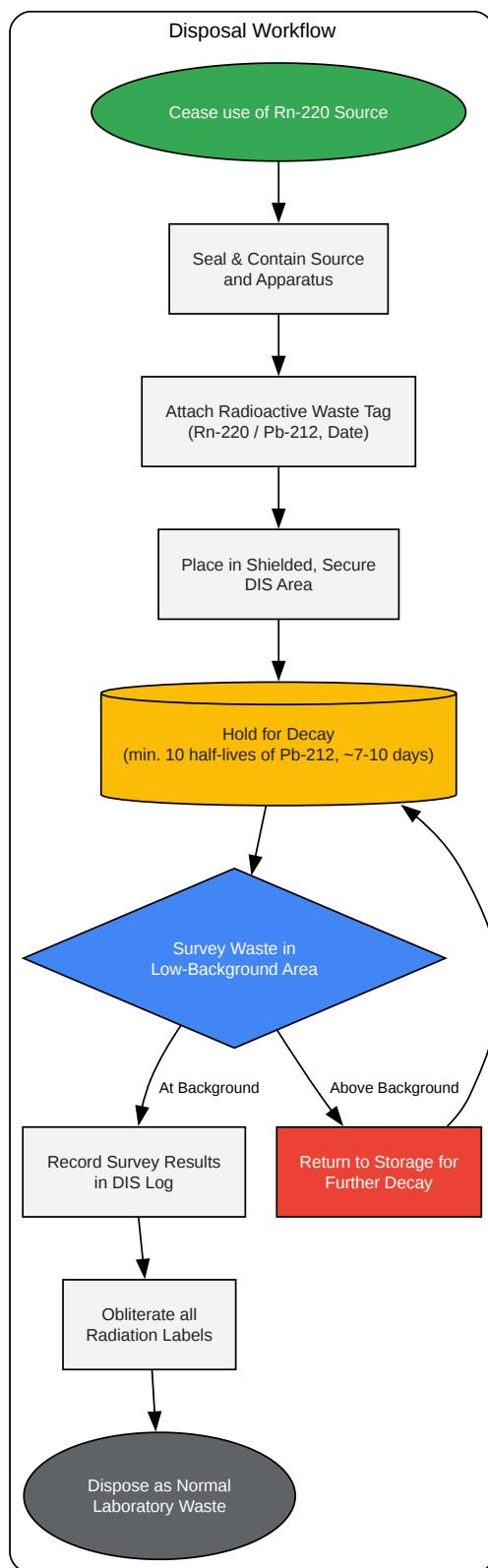
- Shielding: Place the contained source in a designated radioactive waste storage area. Use lead shielding as necessary to reduce the gamma radiation from Lead-212 to background levels in adjacent, unrestricted areas.
- Security: The storage area must be locked or otherwise secured to prevent unauthorized access. It should be located in a low-traffic area of the laboratory.
- Decay Time: The primary radionuclide of concern after the immediate decay of **Radon-220** is Lead-212, with a half-life of 10.6 hours. To ensure decay to negligible levels, the waste must be stored for a minimum of 10 half-lives of its longest-lived component (Lead-212).
 - Calculation: $10 \text{ half-lives} \times 10.6 \text{ hours/half-life} = 106 \text{ hours (approximately 4.5 days)}$. To be conservative, a storage period of 7-10 days is recommended.

Step 3: Final Survey and Disposal


- Pre-Survey Preparation: After the required decay period, transport the container to a low-background area for surveying. This is an area with no other radioactive materials present to ensure an accurate reading.
- Radiation Survey:
 - Using a calibrated survey meter, measure the radiation at all surfaces of the container.
 - The readings must be indistinguishable from the natural background radiation level. Take a background reading in the same area, away from the container, for comparison.
- Record Keeping: On a DIS log, record the following information:
 - Date of the final survey and disposal.
 - Identification of the waste container.
 - The survey instrument used (model and serial number).

- The measured background radiation level.
- The radiation level measured at the surface of the container.
- The name of the individual who performed the survey.

- Final Disposal:
 - If the survey confirms that radiation levels are at background, the waste can be disposed of as non-radioactive.
 - Crucially, all radioactive labels, symbols, and markings must be completely removed or obliterated before disposal.[1][2]
 - The de-labeled apparatus can then be disposed of as regular laboratory waste (e.g., broken glass box for glassware) or hazardous waste if it contains other chemical residues like lead shielding.[3]
 - If the survey shows radiation levels above background, the container must be returned to storage for further decay. Re-survey after an additional 1-2 days.


Visualizing the Process

The following diagrams illustrate the critical pathways and workflows for **Radon-220** disposal.

[Click to download full resolution via product page](#)

Caption: The radioactive decay pathway of **Radon-220** to stable Lead-208.

[Click to download full resolution via product page](#)

Caption: Step-by-step logical workflow for **Radon-220** disposal via Decay-in-Storage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 2. scp.nrc.gov [scp.nrc.gov]
- 3. Lead Disposal | Institutional Planning and Operations [ipo.rutgers.edu]
- To cite this document: BenchChem. [Safe Disposal of Radon-220: A Guide for Laboratory Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213171#radon-220-proper-disposal-procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

